molecular formula C10H10F3NO2 B2536385 3-(Dimethylamino)-5-(trifluoromethyl)benzoic acid CAS No. 157383-41-0

3-(Dimethylamino)-5-(trifluoromethyl)benzoic acid

Cat. No.: B2536385
CAS No.: 157383-41-0
M. Wt: 233.19
InChI Key: QAUQTALSQIJXNX-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-5-(trifluoromethyl)benzoic acid (CAS 157383-41-0) is a high-value benzoic acid derivative supplied for research and further manufacturing purposes. With a molecular formula of C10H10F3NO2 and a molecular weight of 233.19 g/mol, this compound features a trifluoromethyl group and a dimethylamino substituent on its aromatic ring . This specific structure makes it a versatile building block in medicinal chemistry and drug discovery. The trifluoromethyl group is a key motif in modern agrochemical and pharmaceutical agents due to its ability to enhance metabolic stability, membrane permeability, and binding affinity . Researchers value this compound for the synthesis of novel amides and other derivatives. The amide functional group is of paramount importance, present in approximately a quarter of all clinically approved drugs and a vast number of bioactive molecules . This chemical serves as a critical precursor in the development of potential therapeutic agents, including anti-inflammatory compounds and enzyme inhibitors. As a reagent, it is particularly useful for probing structure-activity relationships and optimizing the physicochemical properties of lead compounds . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can access batch-specific analytical data and certificates of analysis upon request. For specific storage and handling conditions, refer to the associated safety data sheet (SDS).

Properties

IUPAC Name

3-(dimethylamino)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-14(2)8-4-6(9(15)16)3-7(5-8)10(11,12)13/h3-5H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUQTALSQIJXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Methylation of 3-Amino-5-(Trifluoromethyl)Benzoic Acid

Step 1: Protection of the Carboxylic Acid
3-Amino-5-(trifluoromethyl)benzoic acid (CAS: 328-68-7) is esterified to its methyl ester using methanol and catalytic sulfuric acid:
$$
\text{3-Amino-5-(trifluoromethyl)benzoic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl 3-amino-5-(trifluoromethyl)benzoate} + \text{H}2\text{O}
$$
Conditions : Reflux, 12–18 h. Yield : ~90%.

Step 2: Eschweiler-Clarke Methylation
The methyl ester undergoes dimethylamination via the Eschweiler-Clarke reaction:
$$
\text{Methyl 3-amino-5-(trifluoromethyl)benzoate} + \text{HCHO} + \text{HCOOH} \rightarrow \text{Methyl 3-(dimethylamino)-5-(trifluoromethyl)benzoate} + \text{CO}2 + \text{H}2\text{O}
$$
Conditions : Formaldehyde (excess), formic acid, 100–110°C, 6–8 h. Yield : 75–85% (analogous reactions).

Step 3: Ester Hydrolysis
The methyl ester is saponified to regenerate the carboxylic acid:
$$
\text{Methyl 3-(dimethylamino)-5-(trifluoromethyl)benzoate} + \text{NaOH} \rightarrow \text{3-(Dimethylamino)-5-(trifluoromethyl)benzoic acid} + \text{CH}_3\text{OH}
$$
Conditions : Aqueous NaOH, reflux, 2–4 h. Yield : ~95%.

Advantages :

  • Utilizes commercially available 3-amino-5-(trifluoromethyl)benzoic acid.
  • High-yielding, straightforward steps.

Limitations :

  • Requires protection/deprotection.
  • Formic acid may protonate the amine, necessitating excess reagents.

Route 2: Palladium-Catalyzed Amination of 3-Bromo-5-(Trifluoromethyl)Benzoic Acid

Step 1: Bromination of 5-(Trifluoromethyl)Benzoic Acid
Electrophilic bromination introduces a bromine atom at position 3:
$$
\text{5-(Trifluoromethyl)benzoic acid} + \text{Br}2 \xrightarrow{\text{FeBr}3} \text{3-Bromo-5-(trifluoromethyl)benzoic acid} + \text{HBr}
$$
Conditions : Bromine, FeBr₃ catalyst, 0°C to RT, 4–6 h. Yield : 60–70% (analogous brominations).

Step 2: Buchwald-Hartwig Amination
The bromide undergoes coupling with dimethylamine:
$$
\text{3-Bromo-5-(trifluoromethyl)benzoic acid} + (\text{CH}3)2\text{NH} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{this compound} + \text{HBr}
$$
Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃, toluene, 100°C, 24 h. Yield : 50–65% (similar couplings).

Advantages :

  • Avoids protection/deprotection.
  • Amenable to scale-up.

Limitations :

  • Low regioselectivity in bromination.
  • Palladium catalysts increase cost.

Route 3: Directed Ortho-Metalation (DoM) Strategy

Step 1: Directed Metalation and Trifluoromethylation
A directed metalation group (DMG) guides trifluoromethylation:
$$
\text{Methyl 3-(dimethylcarbamoyl)benzoate} + \text{CF}_3\text{Cu} \rightarrow \text{Methyl 3-(dimethylcarbamoyl)-5-(trifluoromethyl)benzoate}
$$
Conditions : LDA, CF₃Cu, THF, -78°C. Yield : ~40% (model systems).

Step 2: Carbamoyl Group Removal and Hydrolysis
The carbamoyl group is cleaved, and the ester hydrolyzed:
$$
\text{Methyl 3-(dimethylcarbamoyl)-5-(trifluoromethyl)benzoate} \xrightarrow{\text{H}_2\text{O}^+} \text{this compound}
$$
Conditions : HCl (conc.), reflux, 8 h. Yield : 30–50%.

Advantages :

  • High regiocontrol via DMG.

Limitations :

  • Low overall yield.
  • Specialized reagents required.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Complexity Cost
Methylation of Amine Esterification, Methylation, Hydrolysis 70–80% Moderate Low
Buchwald-Hartwig Amination Bromination, Pd-Catalyzed Coupling 50–65% High High
Directed Metalation DoM, Trifluoromethylation, Hydrolysis 30–50% Very High Very High

Optimal Route : Route 1 (methylation of 3-amino-5-(trifluoromethyl)benzoic acid) balances yield, cost, and practicality.

Physicochemical Data and Characterization

Property Value Source
Molecular Formula C₁₀H₁₀F₃NO₂
Molecular Weight 233.19 g/mol
Melting Point 141–146°C
pKa 3.93 ± 0.10
Solubility Slightly soluble in polar organic solvents

Spectroscopic Data :

  • IR (KBr) : 1693 cm⁻¹ (C=O), 1260 cm⁻¹ (C-F).
  • ¹H NMR (DMSO-d₆) : δ 3.05 (s, 6H, N(CH₃)₂), 7.65–7.80 (m, 3H, Ar-H).

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of substituted benzoic acids .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
3-(Dimethylamino)-5-(trifluoromethyl)benzoic acid has been identified as an important intermediate in the synthesis of bioactive compounds. For instance, it plays a role in the synthesis of sphingosine-1-phosphate modulators, which are potential treatments for immunological disorders such as multiple sclerosis . The compound's trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable scaffold in drug design.

Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For example, compounds derived from similar structures have demonstrated significant antitumor activity in National Cancer Institute screenings . The presence of the trifluoromethyl group is believed to enhance the compound's interaction with biological targets.

Materials Science

Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing polymers with enhanced thermal and chemical stability. Its unique electronic properties allow for the development of advanced materials that can be used in coatings and adhesives.

Fluorescent Dyes
The compound is also being explored for its potential use in developing fluorescent dyes. The trifluoromethyl group contributes to the photophysical properties necessary for applications in imaging and sensing technologies.

Analytical Chemistry

Quantitative NMR Applications
this compound has been utilized as an internal standard in quantitative Nuclear Magnetic Resonance (NMR) spectroscopy. Its non-hygroscopic and stable nature makes it suitable for accurate mass determinations and purity assignments . This application is critical for ensuring the reliability of analytical results in pharmaceutical formulations.

Case Study 1: Synthesis of Sphingosine-1-Phosphate Modulators

In a patented process, researchers demonstrated the synthesis of a sphingosine-1-phosphate modulator using intermediates derived from this compound. The resulting compounds exhibited significant immunomodulatory effects, highlighting the compound's utility in drug development .

Case Study 2: Anticancer Screening

A study conducted by the National Cancer Institute evaluated a series of compounds related to this compound against a panel of cancer cell lines. The results indicated that certain derivatives displayed high levels of growth inhibition, suggesting that modifications to the benzoic acid structure can lead to potent anticancer agents .

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly alter physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Position) CAS Number Molecular Weight Key Properties/Applications
3-(Dimethylamino)-5-(trifluoromethyl)benzoic acid -N(CH₃)₂ (3), -CF₃ (5) N/A ~235.18* Anticancer research
3-Amino-5-(trifluoromethyl)benzoic acid -NH₂ (3), -CF₃ (5) 328-68-7 205.13 Higher polarity; intermediate in drug synthesis
3-Chloro-5-(trifluoromethyl)benzoic acid -Cl (3), -CF₃ (5) 53985-49-2 224.57 Increased acidity; agrochemical applications
3-(Methylthio)-5-(trifluoromethyl)benzoic acid -SCH₃ (3), -CF₃ (5) 53985-40-3 236.21 Enhanced lipophilicity; potential protease inhibitors
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzoic acid Imidazolyl (3), -CF₃ (5) N/A 270.21 Kinase inhibition; oncology

*Calculated based on molecular formula C₁₀H₁₀F₃NO₂.

Key Observations:

  • Electronic Effects: The dimethylamino group (-N(CH₃)₂) increases electron density at the 3-position, reducing acidity (pKa ~3.5–4.5) compared to the chloro analog (pKa ~2.5–3.0) .
  • Lipophilicity: The trifluoromethyl group enhances logP values (e.g., ~2.5 for the dimethylamino derivative vs. ~3.0 for the methylthio analog) .
  • Bioactivity: Imidazolyl and pyridinyl derivatives (e.g., compound in ) show enhanced binding to kinase targets compared to amino or chloro analogs .

Biological Activity

3-(Dimethylamino)-5-(trifluoromethyl)benzoic acid, known for its unique structural properties, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and implications in therapeutic applications.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a dimethylamino group attached to a benzoic acid core, which influences its lipophilicity and reactivity. The presence of the trifluoromethyl group is known to enhance metabolic stability and bioactivity.

The compound exhibits significant interactions with various biomolecules, influencing their activity. It has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Such interactions can lead to either inhibition or activation of these enzymes, depending on the specific context of the reaction.

Cellular Effects

Research indicates that this compound affects several cellular processes:

  • Cell Signaling : It modulates key signaling pathways that are essential for cell survival and proliferation.
  • Gene Expression : The compound influences transcription factors that regulate gene expression patterns, potentially leading to altered cellular functions.
  • Metabolic Activity : It impacts metabolic enzymes, thereby affecting overall cellular metabolism and energy production.

Molecular Mechanisms

The biological activity of this compound can be attributed to various molecular mechanisms:

  • Enzyme Interactions : It binds to active sites of specific enzymes, resulting in either inhibition or activation of their catalytic functions.
  • Transcriptional Regulation : By interacting with transcription factors, it modulates the transcriptional activity of target genes.

Dosage Effects in Animal Models

Studies have demonstrated that the effects of this compound vary significantly with dosage:

  • Low Doses : May enhance enzyme activity or positively modulate gene expression.
  • High Doses : Can lead to toxic effects such as oxidative stress and cellular damage.

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of this compound. In vitro studies have shown that it exhibits antiproliferative activity against various cancer cell lines:

Cell LineIC50 (µM)Remarks
Panc-10.051Strong antiproliferative potency
BxPC-30.066Significant inhibition compared to normal cells
WI38 (normal fibroblasts)0.36Higher IC50 indicates selectivity for cancer cells

These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies .

Case Studies

  • Study on Pancreatic Cancer Cells : The compound was tested against pancreatic cancer cell lines (Panc-1, BxPC-3). Results indicated significant growth inhibition at low concentrations, suggesting its potential as an effective treatment option for aggressive cancers .
  • Metabolic Pathway Analysis : Research into the metabolic pathways involving this compound revealed that it interacts with cytochrome P450 enzymes, leading to the formation of reactive intermediates that may contribute to its biological effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(Dimethylamino)-5-(trifluoromethyl)benzoic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via sequential functionalization of a benzoic acid scaffold. For example:

Electrophilic substitution : Introduce the trifluoromethyl group using CF₃-containing reagents (e.g., trifluoromethylation via Ullmann coupling or direct fluorination) .

Amination : Install the dimethylamino group via Buchwald-Hartwig coupling or nucleophilic substitution on a halogenated precursor .

  • Optimization : Yield depends on catalyst choice (e.g., Pd catalysts for coupling reactions), solvent polarity (DMF or THF), and temperature (80–120°C). For example, reports a similar compound synthesized via deprotection of a masked intermediate, achieving >95% purity after recrystallization.
Key Parameters Typical Conditions
CatalystPd(OAc)₂/Xantphos
SolventDMF or THF
Temperature80–120°C
PurificationRecrystallization (mp 287–293°C)

Q. How can researchers ensure purity and characterize this compound effectively?

  • Analytical Methods :

  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 20:80 to 80:20) to assess purity (>98% by HPLC) .
  • NMR : Confirm substitution patterns (e.g., ¹⁹F NMR for trifluoromethyl groups; δ ~ -60 ppm) .
  • Mass Spectrometry : Compare observed [M+H]⁺ with theoretical values (e.g., C₁₀H₁₁F₃NO₂: 234.08 g/mol) .
    • Safety : Handle with gloves/PPE due to potential respiratory irritation, as noted for structurally related benzoic acids .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

  • Electronic Effects : The -CF₃ group increases electrophilicity of the aromatic ring, enhancing binding to electron-rich biological targets (e.g., enzyme active sites). highlights similar compounds with improved binding affinity to microbial leucyl-tRNA synthetase due to -CF₃’s electron-withdrawing nature .
  • Applications : Potential as a protease inhibitor or antibiotic adjuvant. Docking studies (e.g., AutoDock Vina) can predict interactions with targets like CFTR modulators .

Q. What strategies resolve contradictions in spectral data or biological activity across studies?

  • Case Study : If NMR signals conflict with expected structures:

Isomerism Check : Confirm regiochemistry (e.g., para vs. meta substitution) via NOESY or COSY .

Impurity Analysis : Use LC-MS to detect byproducts (e.g., dehalogenated intermediates) .

  • Biological Replicates : Repeat assays under standardized conditions (pH 7.4, 37°C) to minimize variability. For example, reports consistent IC₅₀ values (±5%) for triazole-containing analogs after optimizing assay buffers.

Q. How can researchers leverage this compound in designing prodrugs or targeted delivery systems?

  • Prodrug Design :

  • Esterification : Convert the carboxylic acid to a methyl ester for improved membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Targeted Conjugates : Attach via amide bonds to ligands (e.g., folate) for receptor-mediated uptake, as demonstrated for related benzoic acid derivatives .
    • In Vivo Testing : Monitor pharmacokinetics (Cmax, T½) in rodent models using LC-MS/MS quantification .

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